

# Cladosporin: A Technical Guide to a Fungal Metabolite with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Cladosporin |           |
| Cat. No.:            | B1252801    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Cladosporin is a naturally occurring isocoumarin metabolite produced by various fungi, most notably Cladosporium cladosporioides. Initially identified for its antifungal properties, subsequent research has unveiled a potent and highly selective mechanism of action, positioning it as a promising lead compound for the development of novel therapeutics, particularly in the areas of infectious diseases and oncology. This technical guide provides an in-depth overview of Cladosporin, encompassing its discovery, chemical properties, biosynthesis, and multifaceted biological activities. A core focus is placed on its well-established role as a protein synthesis inhibitor through the specific targeting of lysyl-tRNA synthetase (KRS). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes its mechanism of action and potential signaling pathway interactions to facilitate further research and development.

#### Introduction

Natural products have historically been a rich source of novel therapeutic agents. Fungal secondary metabolites, in particular, exhibit vast structural diversity and a wide range of biological activities. **Cladosporin**, first isolated from Cladosporium cladosporioides, is a prime example of such a metabolite with significant therapeutic promise.[1][2] This guide aims to consolidate the current technical knowledge on **Cladosporin** to serve as a comprehensive resource for researchers in drug discovery and development.



## **Chemical and Physical Properties**

**Cladosporin** is an isocoumarin derivative with the chemical formula C<sub>16</sub>H<sub>20</sub>O<sub>5</sub>.[3] Its structure features a dihydroisocoumarin core linked to a substituted tetrahydropyran ring.[4]

| Property          | Value                                                         | Reference |
|-------------------|---------------------------------------------------------------|-----------|
| Molecular Formula | C16H20O5                                                      | [3]       |
| Molecular Weight  | 292.33 g/mol                                                  | [3]       |
| CAS Number        | 35818-31-6                                                    | [3]       |
| Appearance        | White solid                                                   | [5]       |
| Solubility        | Moderately soluble in chloroform, slightly soluble in acetate | [5]       |

# **Biosynthesis**

The biosynthesis of **Cladosporin** proceeds through the polyketide pathway.[5] It is assembled by a highly reducing (HR) and a non-reducing (NR) iterative type I polyketide synthase (PKS) pair.[6] The biosynthesis involves the condensation of acetate and malonate units to form a poly-β-keto chain, which then undergoes cyclization and subsequent modifications to yield the final **Cladosporin** molecule.[5] Interestingly, the gene cluster responsible for **Cladosporin** biosynthesis in C. cladosporioides also contains a putative lysyl-tRNA synthetase gene, which is thought to confer a resistance mechanism to the producing organism.[6]

# Mechanism of Action: Inhibition of Protein Synthesis

The primary and most well-elucidated mechanism of action of **Cladosporin** is the potent and selective inhibition of protein synthesis.[7] This is achieved by directly targeting the cytosolic lysyl-tRNA synthetase (KRS), an essential enzyme responsible for attaching lysine to its cognate tRNA during translation.[5][7]



**Cladosporin** acts as an ATP-competitive inhibitor, binding to the active site of KRS.[8][9] Structural studies have revealed that the isocoumarin moiety of **Cladosporin** mimics the adenine portion of ATP, while the tetrahydropyran ring occupies the ribose-binding pocket.[8][9] This binding prevents the formation of the lysyl-adenylate intermediate, thereby halting the aminoacylation process and leading to a cessation of protein synthesis.[7]

A remarkable feature of **Cladosporin** is its high selectivity for pathogen KRS over the human counterpart. For instance, it is over 100-fold more potent against Plasmodium falciparum KRS (PfKRS) than human KRS.[7][10] This selectivity is conferred by two amino acid differences in the active site of the enzyme between the parasite and human forms, making it an attractive target for antimicrobial drug development.[7][10]



Click to download full resolution via product page

**Caption:** Inhibition of Protein Synthesis by **Cladosporin**.

## **Biological Activities and Quantitative Data**

**Cladosporin** exhibits a broad spectrum of biological activities, including antimalarial, antifungal, antibacterial, and anticancer effects.

### **Antimalarial Activity**

**Cladosporin** is a highly potent antimalarial agent, demonstrating nanomolar efficacy against both the blood and liver stages of Plasmodium falciparum.[11][12] Its potent activity is maintained against multidrug-resistant strains of the parasite.[12]



| Organism/Cell Line                                         | Assay                         | IC50/EC50  | Reference |
|------------------------------------------------------------|-------------------------------|------------|-----------|
| Plasmodium<br>falciparum (Dd2, drug-<br>resistant)         | Blood-stage growth inhibition | 40 - 90 nM | [2][12]   |
| Plasmodium<br>falciparum (3D7, drug-<br>sensitive)         | Blood-stage growth inhibition | ~60 nM     | [12]      |
| Plasmodium yoelii                                          | Liver-stage<br>development    | 40 - 90 nM | [12]      |
| Plasmodium<br>falciparum Lysyl-tRNA<br>Synthetase (PfKRS1) | Biochemical inhibition        | 61 nM      | [8][13]   |
| Human Lysyl-tRNA<br>Synthetase (HsKRS)                     | Biochemical inhibition        | >20 μM     | [13]      |
| HepG2-CD81 (human liver cells)                             | Cytotoxicity                  | >10 µM     | [12]      |

## **Antifungal Activity**

**Cladosporin** has demonstrated significant activity against a range of fungal pathogens, including dermatophytes and plant pathogens.[2][14]



| Organism                                             | Assay                        | MIC / IC <sub>50</sub> / %<br>Inhibition | Reference |
|------------------------------------------------------|------------------------------|------------------------------------------|-----------|
| Trichophyton interdigitale                           | MIC                          | 40 - 75 μg/mL                            | [2]       |
| Trichophyton rubrum                                  | MIC                          | 40 - 75 μg/mL                            | [2]       |
| Microsporum canis                                    | MIC                          | 40 - 75 μg/mL                            | [2]       |
| Epidermophyton floccosum                             | MIC                          | 40 - 75 μg/mL                            | [2]       |
| Penicillium and Aspergillus spp. (spore germination) | Inhibition                   | >50% at 20-40 μg/mL                      | [2]       |
| Colletotrichum<br>acutatum                           | Growth Inhibition (at 30 μM) | 92.7%                                    | [14][15]  |
| Colletotrichum fragariae                             | Growth Inhibition (at 30 μM) | 90.1%                                    | [14][15]  |
| Colletotrichum gloeosporioides                       | Growth Inhibition (at 30 μM) | 95.4%                                    | [14][15]  |
| Cryptococcus<br>neoformans                           | IC50                         | 17.7 μg/mL                               | [1][14]   |

## **Antibacterial Activity**

Cladosporin has shown activity against certain Gram-positive bacteria.[16]

| Organism                    | Assay | MIC                | Reference |
|-----------------------------|-------|--------------------|-----------|
| Bacillus brevis             | MIC   | Low concentrations | [16]      |
| Clostridium<br>pasteurianum | MIC   | Low concentrations | [16]      |

# **Anticancer Activity**



While research on the anticancer properties of **Cladosporin** is less extensive, related compounds like Cladosporol A have shown promising results. Cladosporol A, isolated from Cladosporium cladosporioides, exhibits cytotoxic effects against various cancer cell lines.[11] [13] It has been shown to induce G1 phase cell cycle arrest and apoptosis.[11][13] An ethyl acetate extract of a Cladosporium sp. has also demonstrated significant cytotoxicity.[10]

| Cell Line                                 | Compound/Extract                                 | IC <sub>50</sub>                       | Reference |
|-------------------------------------------|--------------------------------------------------|----------------------------------------|-----------|
| Human Breast Cancer<br>(MCF-7)            | Cladosporol A                                    | 8.7 μΜ                                 | [11]      |
| Human Colon<br>Carcinoma (HT-29)          | Cladosporol A                                    | Concentration-<br>dependent inhibition | [13]      |
| Human Colon<br>Carcinoma (CACO2)          | Cladosporium sp. UR3 ethyl acetate extract       | 4.7 μg/mL                              | [10]      |
| Human Breast Cancer<br>(MCF7)             | Cladosporium sp.<br>UR3 ethyl acetate<br>extract | 7.2 μg/mL                              | [10]      |
| Human Hepatocellular<br>Carcinoma (HEPG2) | Cladosporium sp. UR3 ethyl acetate extract       | 9.3 μg/mL                              | [10]      |

# **Potential Signaling Pathway Interactions**

While the primary mechanism of **Cladosporin** is the inhibition of protein synthesis, studies on the structurally similar compound Cladosporol A suggest potential interactions with other cellular signaling pathways, particularly in the context of cancer. These findings provide a framework for future investigations into the broader effects of **Cladosporin**.

#### **Cell Cycle Regulation**

Cladosporol A has been shown to induce a G1-phase arrest in human colon cancer cells.[13] This is associated with an upregulation of the cyclin-dependent kinase inhibitor p21waf1/cip1, and a corresponding decrease in the levels of cyclin D1, cyclin E, CDK2, and CDK4.[13] The



upregulation of p21 appears to be mediated through a Sp1-dependent, p53-independent mechanism.[13]

#### **Apoptosis Induction**

In human breast cancer cells, Cladosporol A has been demonstrated to trigger apoptosis through a ROS-mediated mitochondrial pathway.[11] This involves an increase in reactive oxygen species (ROS) generation, leading to a loss of mitochondrial membrane potential, cytochrome c release, upregulation of the pro-apoptotic protein Bax, and downregulation of the anti-apoptotic protein Bcl-2.[11]

# **Microtubule Dynamics**

Cladosporol A has also been observed to inhibit the assembly of microtubules in breast cancer cells.[11] Disruption of microtubule dynamics is a known mechanism of action for several successful anticancer drugs, as it interferes with cell division and can lead to apoptosis.





Click to download full resolution via product page

Caption: Potential Signaling Pathways Affected by Cladosporin.

# **Experimental Protocols**

This section provides an overview of key experimental methodologies for studying the biological activities of **Cladosporin**.

#### **Isolation and Purification of Cladosporin**

• Fungal Culture:Cladosporium cladosporioides is cultured in a suitable liquid or solid medium (e.g., Potato Dextrose Broth or Agar) under appropriate conditions of temperature and



aeration to promote the production of secondary metabolites.

- Extraction: The fungal mycelium and/or culture broth is extracted with an organic solvent such as ethyl acetate or chloroform.
- Fractionation and Purification: The crude extract is subjected to chromatographic techniques, such as column chromatography over silica gel, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate pure Cladosporin.
- Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

#### Lysyl-tRNA Synthetase (KRS) Inhibition Assay

- Recombinant Enzyme Expression and Purification: The gene encoding the target KRS (e.g., from P. falciparum or human) is cloned and expressed in a suitable host system (e.g., E. coli). The recombinant protein is then purified.
- Assay Principle: The assay measures the aminoacylation activity of KRS, which occurs in two steps: the formation of a lysyl-AMP intermediate from lysine and ATP, and the subsequent transfer of the lysyl moiety to tRNA-Lys. The inhibition of this process by Cladosporin is quantified.
- Transcreener® AMP²/GMP² Assay:
  - Set up a reaction mixture containing the purified KRS enzyme, lysine, ATP, and tRNA-Lys
    in a suitable buffer.
  - Add varying concentrations of Cladosporin to the reaction wells.
  - Incubate the reaction to allow for the production of AMP.
  - Add the Transcreener® AMP<sup>2</sup> Detection Mixture, which contains an AMP<sup>2</sup> antibody conjugated to a fluorophore.



- The amount of AMP produced displaces a tracer from the antibody, leading to a change in fluorescence polarization.
- Measure the fluorescence polarization and calculate the IC50 value for Cladosporin.[13]





Click to download full resolution via product page

Caption: Workflow for KRS Inhibition Assay.

#### In Vitro Antimalarial Activity Assay (Blood Stage)

- Parasite Culture: Aseptically maintain a culture of P. falciparum (e.g., 3D7 or Dd2 strains) in human erythrocytes in RPMI 1640 medium supplemented with human serum or Albumax at 37°C in a gas mixture of 5% CO<sub>2</sub>, 5% O<sub>2</sub>, and 90% N<sub>2</sub>.[16]
- Drug Dilution: Prepare serial dilutions of **Cladosporin** in culture medium.
- Assay Setup: In a 96-well plate, add the parasite culture (synchronized to the ring stage) to the wells containing the drug dilutions. Include positive (e.g., chloroquine) and negative (vehicle) controls.
- Incubation: Incubate the plates for 48-72 hours under the same culture conditions.
- Growth Measurement:
  - SYBR Green I Assay: Lyse the red blood cells and add SYBR Green I dye, which intercalates with parasite DNA. Measure fluorescence to quantify parasite growth.
  - Microscopy: Prepare thin blood smears, stain with Giemsa, and determine the parasitemia by microscopic counting.
  - pLDH Assay: Measure the activity of parasite-specific lactate dehydrogenase (pLDH).
- Data Analysis: Calculate the IC<sub>50</sub> value by plotting the percentage of growth inhibition against the drug concentration.

# Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

 Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi).[17][18]



- Drug Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of Cladosporin in the broth.[17]
- Inoculation: Add the microbial inoculum to each well.[17]
- Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 30-35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-72 hours for fungi). [17][18]
- MIC Determination: The MIC is the lowest concentration of **Cladosporin** that completely inhibits visible growth of the microorganism.[17]

#### In Vitro Cytotoxicity Assay (MTT Assay)

- Cell Culture: Culture the desired human cancer cell line (e.g., MCF-7, HT-29) in a suitable medium (e.g., DMEM or RPMI 1640) supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO<sub>2</sub>.
- Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
- Drug Treatment: Treat the cells with various concentrations of **Cladosporin** for a specified duration (e.g., 24, 48, or 72 hours).
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
- Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.



#### **Conclusion and Future Directions**

**Cladosporin** is a fungal metabolite with a well-defined mechanism of action as a potent and selective inhibitor of lysyl-tRNA synthetase. Its nanomolar activity against Plasmodium falciparum, including drug-resistant strains, makes it a highly attractive lead compound for the development of new antimalarial drugs. Furthermore, its broad-spectrum antifungal and potential anticancer activities warrant further investigation. The high selectivity of **Cladosporin** for pathogen KRS provides a strong rationale for its development as an antimicrobial agent with a potentially favorable safety profile.

#### Future research should focus on:

- Structure-Activity Relationship (SAR) Studies: To optimize the potency, selectivity, and pharmacokinetic properties of **Cladosporin** analogues.
- In Vivo Efficacy and Safety: Comprehensive preclinical studies in animal models are needed
  to evaluate the in vivo efficacy, pharmacokinetics, and toxicology of Cladosporin and its
  derivatives.
- Elucidation of Broader Signaling Effects: Further investigation into the effects of
   Cladosporin on cell cycle regulation, apoptosis, and other signaling pathways in mammalian
   cells will be crucial to fully understand its therapeutic potential and potential off-target effects,
   particularly in the context of cancer.
- Combination Therapies: Exploring the synergistic effects of Cladosporin with existing antimicrobial or anticancer drugs could lead to more effective treatment strategies.

In conclusion, **Cladosporin** represents a valuable natural product scaffold for the development of novel therapeutics. The detailed technical information provided in this guide is intended to support and stimulate further research into this promising fungal metabolite.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. researchgate.net [researchgate.net]
- 2. Inhibition of staurosporine-induced activation of the proapoptotic multidomain Bcl-2 proteins Bax and Bak by three invasive chlamydial species PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Upregulation of Bcl2 inhibits apoptosis-driven BAX insertion but favors BAX relocalization in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Microtubule dynamics PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical and Biological Study of Cladosporin, an Antimicrobial Inhibitor: A Review -PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of p53 and p21(WAF1) expression on sensitivity of cancer cells to cladribine -PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell cycle regulation: p53-p21-RB signaling PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hyrtios sp.-associated Cladosporium sp. UR3 as a potential source of antiproliferative metabolites PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cladosporol A triggers apoptosis sensitivity by ROS-mediated autophagic flux in human breast cancer cells PMC [pmc.ncbi.nlm.nih.gov]
- 12. Expression of p21 and p53 in rat gingival and human oral epithelial cells after cyclosporine A treatment PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Genus Cladosporium: A Prospective Producer of Natural Products PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach | MDPI [mdpi.com]
- 15. p21 governs p53's repressive side PMC [pmc.ncbi.nlm.nih.gov]
- 16. Metabolic products of microorganisms. 170. On the antibiotic activity of cladosporin PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Induction of Reactive Oxygen Species Generation Inhibits Epithelial-Mesenchymal Transition and Promotes Growth Arrest in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]



- 18. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cladosporin: A Technical Guide to a Fungal Metabolite with Therapeutic Potential]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1252801#cladosporin-as-a-naturally-occurring-fungal-metabolite]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com